

intermolecular interactions doxepin hydrochloride crystal lattice

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Compound Focus: Doxepin Hydrochloride

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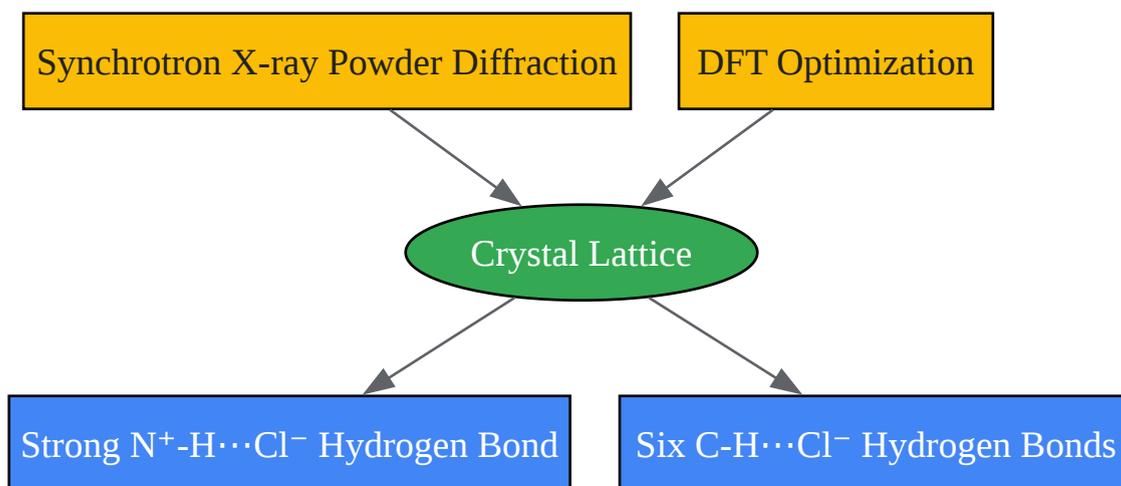
Crystal Structure & Intermolecular Interactions

The crystal structure of **doxepin hydrochloride** has been solved using high-quality synchrotron X-ray powder diffraction data. Key crystallographic parameters are summarized in the table below [1].

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /a (#14)
Unit Cell Parameters	a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)°
Unit Cell Volume	1756.097(12) Å ³
Z (Molecules/Unit Cell)	4

The intermolecular interactions that stabilize the crystal structure are primarily a series of **hydrogen bonds** between the protonated amine group of the doxepin cation (NH⁺) and the chloride anion (Cl⁻), as well as between various C-H groups on the cation and the chloride anion [1].

The following diagram illustrates the key intermolecular interactions within the crystal lattice of **doxepin hydrochloride** and the experimental methodology used for its determination.



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*Key interactions and methodology for **doxepin hydrochloride** crystal structure.*

The table below details the specific hydrogen bonds identified in the crystal structure [1].

Interaction Type	Donor Atom	Acceptor Atom	Description
Ionic Hydrogen Bond	N (Amino group)	Cl ⁻	A strong, discrete bond between the protonated (positively charged) nitrogen atom and the chloride ion.
C-H...Cl Hydrogen Bonds	C (Methyl groups)	Cl ⁻	Six separate interactions between hydrogen atoms on methyl groups and the chloride ion.
C-H...Cl Hydrogen Bonds	C (Methylene groups)	Cl ⁻	Additional interactions from hydrogen atoms on methylene groups.
C-H...Cl Hydrogen Bonds	C (Vinyl group)	Cl ⁻	An interaction from a hydrogen atom on the vinyl group.

Experimental Protocol for Structure Determination

The determination of the crystal structure relied on the following key methodologies, as referenced in the literature [2] [1]:

- **Sample Preparation & Data Collection:** High-quality powder diffraction data were collected using **synchrotron X-ray radiation**. This source provides a high-intensity, monochromatic beam that is essential for resolving the fine details of the powder pattern.
- **Structure Solution & Refinement:** The powder diffraction data were used to solve and refine the crystal structure. This process involves deducing the initial arrangement of atoms within the unit cell and then iteratively adjusting the model to achieve the best fit with the experimental data.
- **Computational Optimization (DFT):** The initial crystallographic model was further optimized using **Density Functional Theory (DFT)** calculations. This quantum chemical method refines the atom coordinates and geometry, providing deeper insights into the electronic structure and confirming the stability of the observed molecular conformation [2].

Pharmaceutical Relevance

Understanding these intermolecular interactions is not merely of academic interest; it has direct implications for pharmaceutical development [2] [3]:

- **Solid-State Properties:** The network of hydrogen bonds directly influences solid-state characteristics critical to drug performance, such as **solubility, stability, and melting point**.
- **Biological Binding:** The structural conformation adopted in the solid state, stabilized by these interactions, is relevant to its function as a drug. Research on the doxepin-hydrochloride-bound human **histamine H1 receptor (H1R)** shows that the tricyclic ring system of doxepin sits deep in a hydrophobic pocket of the receptor, with its protonated amine group forming a critical salt bridge with a conserved aspartate residue (Asp107) [3].

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References

1. Crystal structure of (E)-doxepin hydrochloride, C₁₉H₂₂NOCl [cambridge.org]
2. Insights from high-quality powder diffraction analysis [pubmed.ncbi.nlm.nih.gov]
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